氢溴酸 SKF-75670

描述

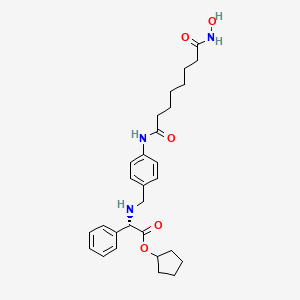

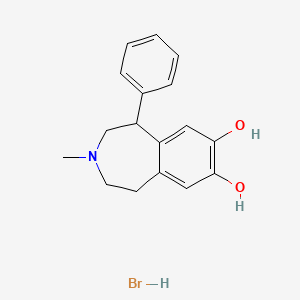

SKF-75670 hydrobromide, also known as 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, is a selective dopamine D1 receptor agonist . It has lower efficacy and also acts as a cocaine antagonist . It alters the behavioral effects of cocaine in squirrel monkeys . It is an atypical D1 dopamine receptor agonist that displays antagonist activity in vitro and agonist activity in vivo .

Molecular Structure Analysis

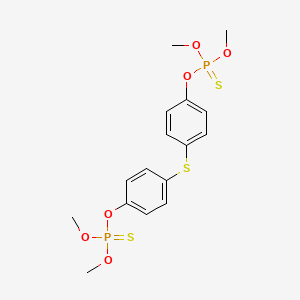

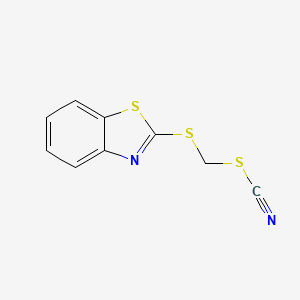

The empirical formula of SKF-75670 hydrobromide is C17H19NO2 · HBr . Its molecular weight is 350.25 . The SMILES string representation isCN1CCC2=CC(O)=C(O)C=C2C(C3=CC=CC=C3)C1.Br . Physical And Chemical Properties Analysis

SKF-75670 hydrobromide is a solid substance . It is soluble in DMSO to a concentration of 40 mg/mL . It is stored at -20°C, under nitrogen, and away from moisture .科学研究应用

Neuroscience Research: Dopamine D1 Receptor Agonist

SKF-75670 hydrobromide: is a selective agonist for the dopamine D1 receptor, albeit with lower efficacy . This property makes it valuable for neuroscience research, particularly in studying the role of D1 receptors in cognitive functions, memory, and learning processes. By activating these receptors, researchers can investigate their influence on neuronal signaling pathways and their implications in neurological disorders such as schizophrenia and Parkinson’s disease.

Pharmacology: Cocaine Antagonism

In pharmacological studies, SKF-75670 hydrobromide has been shown to act as an antagonist to cocaine . It can alter the behavioral effects of cocaine, which is crucial for developing therapeutic strategies for cocaine addiction. This compound can be used to understand the biochemical mechanisms underlying cocaine’s addictive properties and to screen for potential anti-addiction medications.

Behavioral Studies: Squirrel Monkeys

SKF-75670 hydrobromide: has been utilized in behavioral studies involving squirrel monkeys . It can modify the behavioral effects of cocaine in these animals, providing insights into the complex interactions between dopamine receptors and stimulant drugs. Such studies are essential for understanding the neurobiological basis of drug addiction and for the assessment of new therapeutic approaches.

Cell Signaling Studies: Dopamine and Cocaine-Mediated Pathways

This compound is instrumental in cell signaling studies, especially those related to dopamine and cocaine-mediated pathways . By using SKF-75670 hydrobromide , researchers can dissect the intracellular signaling cascades triggered by dopamine and cocaine, which has implications for understanding various psychiatric and neurological conditions.

Drug Development: Atypical Dopamine Receptor Agonist

As an atypical dopamine receptor agonist, SKF-75670 hydrobromide displays antagonist activity in vitro and agonist activity in vivo . This dual action is particularly intriguing for drug development, as it can lead to the creation of novel pharmacotherapies that target dopamine receptors in a more nuanced manner, potentially offering benefits for treating mental health disorders.

作用机制

Target of Action

SKF-75670 hydrobromide is a selective agonist for the Dopamine D1 receptor . The D1 receptor is one of the five subtypes of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and the D1 receptor is involved in neuronal excitation.

Mode of Action

SKF-75670 hydrobromide interacts with the D1 receptor in an atypical manner. It displays antagonist activity in vitro and agonist activity in vivo . This means that while it can block the receptor’s activity in a test tube, it enhances the receptor’s activity in a living organism. Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist , meaning it can block the effects of cocaine .

Biochemical Pathways

The primary biochemical pathway affected by SKF-75670 hydrobromide is the dopamine signaling pathway . By acting on the D1 receptor, SKF-75670 hydrobromide can influence the transmission of dopamine signals in the brain. This can have downstream effects on various functions, including movement, mood, and reward.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body when administered in a suitable formulation.

Result of Action

In animal studies, SKF-75670 hydrobromide has been shown to reduce locomotor activity . This suggests that it may have a calming or sedative effect. It also antagonizes the rate-altering and discriminative-stimulus effects of cocaine , indicating potential therapeutic applications in the treatment of cocaine addiction.

Action Environment

The action of SKF-75670 hydrobromide can be influenced by various environmental factors. For example, the presence of other drugs (such as cocaine) can affect its activity Additionally, the physiological environment, including the levels of dopamine and other neurotransmitters in the brain, can also impact its efficacy and stability

属性

IUPAC Name |

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTPHNVUAVFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978339 | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SKF-75670 hydrobromide | |

CAS RN |

62717-63-9 | |

| Record name | SK&F 75670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B1681997.png)

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)